molecular formula C4HI2NO2 B14080039 3,4-Diiodo-1H-pyrrole-2,5-dione CAS No. 51650-29-4

3,4-Diiodo-1H-pyrrole-2,5-dione

Cat. No.: B14080039
CAS No.: 51650-29-4
M. Wt: 348.86 g/mol
InChI Key: NPIPZYJWUSCGLZ-UHFFFAOYSA-N
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Description

3,4-Diiodo-1H-pyrrole-2,5-dione is a halogenated derivative of the 1H-pyrrole-2,5-dione (maleimide) scaffold. The substitution of iodine at positions 3 and 4 likely influences its electronic properties and biological interactions due to iodine’s large atomic radius and polarizability, which may enhance lipophilicity and binding affinity compared to lighter halogens. This compound is hypothesized to serve as a precursor or active agent in medicinal chemistry and agrochemical research, analogous to other halogenated pyrrole-diones .

Properties

CAS No.

51650-29-4

Molecular Formula

C4HI2NO2

Molecular Weight

348.86 g/mol

IUPAC Name

3,4-diiodopyrrole-2,5-dione

InChI

InChI=1S/C4HI2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)

InChI Key

NPIPZYJWUSCGLZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NC1=O)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1H-pyrrole-2,5-dione. One common method is the reaction of 1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3,4-Diiodo-1H-pyrrole-2,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Diiodo-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Cyclization Reactions: It can react with thioamides to form heterocyclic compounds like pyrrolo[3,4-d][1,3]thiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiolates (e.g., sodium thiolate) and amines (e.g., aniline). These reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.

    Cyclization Reactions: Thioamides (e.g., thioacetamide) are used as reagents, and the reactions can be conducted in polar solvents or under solvent-free conditions at room temperature or slightly elevated temperatures.

Major Products

    Substitution Reactions: Products include derivatives where the iodine atoms are replaced by other functional groups.

    Cyclization Reactions: Products include heterocyclic compounds such as 2,4,6-trimethyl-5H-pyrrolo[3,4-d][1,3]thiazole.

Scientific Research Applications

3,4-Diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-Diiodo-1H-pyrrole-2,5-dione and its derivatives depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the derivative and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyrrole-2,5-dione Derivatives

Halogenation at the 3,4-positions of the pyrrole-dione core is a common strategy to modulate bioactivity. Key comparisons include:

3,4-Dibromo-1H-pyrrole-2,5-dione
  • Applications : Explored in antimicrobial and anticancer drug discovery.
3,4-Dichloro-1H-pyrrole-2,5-dione
  • Bioactivity : Used to study structure-activity relationships (SAR) in pesticide development, particularly for identifying functional groups critical for pesticidal activity .
  • Applications : Serves as a lead compound in agrochemical research.
3,4-Diiodo-1H-pyrrole-2,5-dione

Table 1: Comparison of 3,4-Dihalogenated Pyrrole-2,5-diones

Compound Halogen Substituents Key Bioactivities Applications Reference
3,4-Dibromo-1H-pyrrole-2,5-dione Br, Br Antifungal, Cytotoxic Antimicrobial, Anticancer
3,4-Dichloro-1H-pyrrole-2,5-dione Cl, Cl Pesticidal Agrochemical Development
3,4-Diiodo-1H-pyrrole-2,5-dione I, I (Inferred) Antimicrobial Medicinal Chemistry (Analog-based)

Functionalized Pyrrole-2,5-dione Derivatives

Modifications beyond halogenation further diversify bioactivity:

N-Mannich Base Derivatives
  • Comparison : Unlike halogenated derivatives, these compounds target enzymatic pathways, highlighting the scaffold’s versatility.
Natural Aquabamycins
  • Bioactivity : Antibacterial agents derived from natural sources, emphasizing the ecological relevance of pyrrole-diones .
Bisindolylmaleimides
  • Structure : Feature a 3,4-di-1H-indol-3-yl-pyrrole-2,5-dione core, enabling kinase inhibition (e.g., protein kinase C) .
  • Applications : Clinical candidates for cancer therapy, demonstrating the scaffold’s adaptability to complex substituents .

Table 2: Functionalized Pyrrole-2,5-dione Derivatives

Compound Type Key Substituents Bioactivity Applications Reference
N-Mannich Base Derivatives Pyrrolo[3,4-c]pyrrole COX-1/COX-2 Inhibition Anti-inflammatory
Aquabamycins Natural side chains Antibacterial Infectious Disease Therapy
Bisindolylmaleimides Indole groups Kinase Inhibition Anticancer Clinical Trials

Structurally Related Diketopiperazines

Diketopiperazines (DKPs), such as those isolated from Streptomyces sp. FXJ7.328, share a six-membered ring with two carbonyl groups but differ in core structure:

  • Bioactivity : Antiviral activity against H1N1 influenza (e.g., compound 7, IC50 = 6.8 ± 1.5 μM) .

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